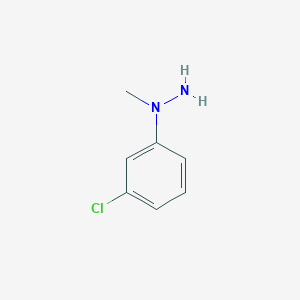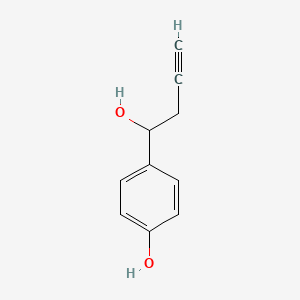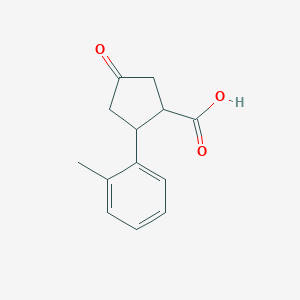![molecular formula C24H35NO2Si B13903684 [cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane is a complex organic compound that belongs to the class of azetidines
準備方法
The synthesis of [cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For instance, a common method involves the reaction of an appropriate amine with a halogenated compound under basic conditions to form the azetidine ring.
Introduction of the Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions. Benzyl halides are commonly used as the benzylating agents.
Attachment of the Silane Group: The tert-butyl-dimethyl-silane group can be introduced through a silylation reaction. This step typically involves the reaction of the azetidine derivative with a silylating agent such as tert-butyl-dimethylsilyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity.
化学反応の分析
[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation typically leads to the formation of carbonyl-containing products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a building block for designing novel pharmaceuticals with improved efficacy and reduced side effects.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other molecules.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions between molecules and biological targets.
Industrial Applications: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of [cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane can be compared with other similar compounds, such as:
Azetidine Derivatives: Other azetidine derivatives may have different substituents on the azetidine ring, leading to variations in their chemical properties and applications.
Silylated Compounds: Compounds with different silyl groups may exhibit different reactivity and stability, affecting their suitability for various applications.
Benzylated Compounds: Compounds with different benzyl groups may have different biological activities and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C24H35NO2Si |
|---|---|
分子量 |
397.6 g/mol |
IUPAC名 |
[(2S,3S)-1-benzyl-2-(phenylmethoxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C24H35NO2Si/c1-24(2,3)28(4,5)27-23-17-25(16-20-12-8-6-9-13-20)22(23)19-26-18-21-14-10-7-11-15-21/h6-15,22-23H,16-19H2,1-5H3/t22-,23-/m0/s1 |
InChIキー |
FGXQKEKKLUDCEK-GOTSBHOMSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CN([C@H]1COCC2=CC=CC=C2)CC3=CC=CC=C3 |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1CN(C1COCC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



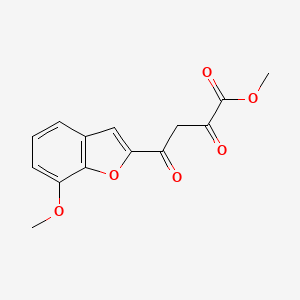

![[(1R,5R,7S)-4-oxa-1-azabicyclo[3.2.1]octan-7-yl]methanol;hydrochloride](/img/structure/B13903627.png)
![(S)-3-Methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B13903631.png)
![tert-butyl ((1S,2S,5R)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B13903638.png)

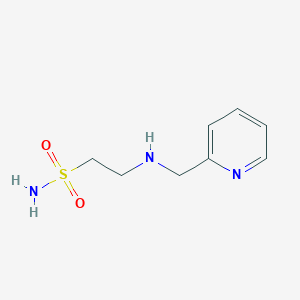
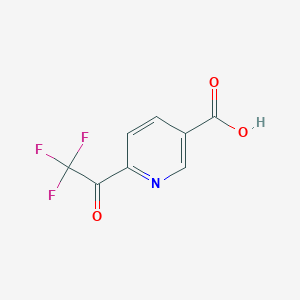
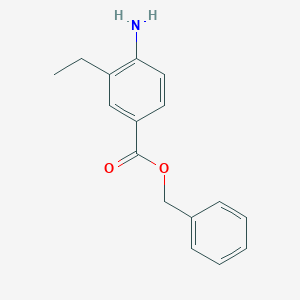
![{[(4-Amino-2-methylpyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B13903661.png)
